Cas no 88067-96-3 (1,4-dimethyl (2R)-2-aminobutanedioate)

1,4-dimethyl (2R)-2-aminobutanedioate structure
88067-96-3 structure
Product name:1,4-dimethyl (2R)-2-aminobutanedioate
CAS No:88067-96-3
MF:C6H11NO4
MW:161.155842065811
MDL:MFCD15147184
CID:646514
PubChem ID:6994535

1,4-dimethyl (2R)-2-aminobutanedioate Chemical and Physical Properties

Names and Identifiers

    • (R)-Dimethyl 2-aminosuccinate
    • D-Aspartic acid, dimethyl ester
    • dimethyl (2R)-2-aminobutanedioate
    • 1,4-dimethyl (2R)-2-aminobutanedioate
    • dimethyl D-aspartate
    • DTXSID20426389
    • AKOS022181976
    • EN300-98750
    • (R)-Dimethyl2-aminosuccinate
    • 88067-96-3
    • d-aspartic acid dimethyl ester
    • BYHXBBOSJKPUJL-SCSAIBSYSA-N
    • SCHEMBL12286780
    • MDL: MFCD15147184
    • Inchi: InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3/t4-/m1/s1
    • InChI Key: BYHXBBOSJKPUJL-SCSAIBSYSA-N
    • SMILES: COC(=O)CC(C(=O)OC)N

Computed Properties

  • Exact Mass: 161.06880783g/mol
  • Monoisotopic Mass: 161.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 78.6Ų

1,4-dimethyl (2R)-2-aminobutanedioate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-98750-0.05g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
0.05g
$22.0 2025-02-21
Enamine
EN300-98750-0.1g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
0.1g
$23.0 2025-02-21
Enamine
EN300-98750-0.25g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
0.25g
$24.0 2025-02-21
Enamine
EN300-98750-5.0g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
5.0g
$29.0 2025-02-21
Enamine
EN300-98750-10.0g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
10.0g
$32.0 2025-02-21
Enamine
EN300-98750-5g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3
5g
$29.0 2023-09-01
Enamine
EN300-98750-1.0g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
1.0g
$26.0 2025-02-21
Enamine
EN300-98750-10g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3
10g
$32.0 2023-09-01
Enamine
EN300-98750-2.5g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
2.5g
$27.0 2025-02-21
Enamine
EN300-98750-0.5g
1,4-dimethyl (2R)-2-aminobutanedioate
88067-96-3 95.0%
0.5g
$25.0 2025-02-21

1,4-dimethyl (2R)-2-aminobutanedioate Related Literature

Additional information on 1,4-dimethyl (2R)-2-aminobutanedioate

Introduction to 1,4-dimethyl (2R)-2-aminobutanedioate (CAS No. 88067-96-3) and Its Emerging Applications in Chemical and Biomedical Research

The compound 1,4-dimethyl (2R)-2-aminobutanedioate, identified by the CAS number 88067-96-3, represents a fascinating molecule with significant potential in the realms of chemical synthesis and biomedical research. This compound, characterized by its unique structural framework, has garnered attention due to its versatile applications in drug development, enzyme inhibition studies, and as a key intermediate in the synthesis of more complex molecules.

The structural motif of 1,4-dimethyl (2R)-2-aminobutanedioate consists of a four-carbon backbone with two methyl groups at the 1st and 4th positions, and an amine group at the 2nd position, linked to a dicarboxylate moiety. This configuration imparts distinct stereochemical properties, particularly the (2R) configuration at the chiral center, which is critical for its biological activity. The presence of both amino and carboxyl functional groups makes it a valuable precursor in peptide mimetics and protease inhibition studies.

In recent years, advancements in computational chemistry and molecular modeling have highlighted the importance of stereoelectronic effects in determining the bioactivity of chiral compounds. The (2R) configuration in 1,4-dimethyl (2R)-2-aminobutanedioate has been shown to enhance its binding affinity to specific enzymes, making it an attractive candidate for developing novel therapeutic agents. For instance, studies have demonstrated its potential as a scaffold for inhibiting bacterial proteases, which are pivotal in bacterial virulence mechanisms.

The dicarboxylate group in this compound not only contributes to its solubility but also allows for further functionalization through esterification or amidation reactions. These modifications have been exploited in the synthesis of advanced materials such as polyamides and copolymers with tailored mechanical properties. Additionally, the compound’s ability to act as a chiral auxiliary in asymmetric synthesis has opened new avenues for producing enantiomerically pure pharmaceuticals with enhanced efficacy and reduced side effects.

One of the most compelling applications of 1,4-dimethyl (2R)-2-aminobutanedioate is in the field of regenerative medicine. Researchers have leveraged its structural features to develop biomaterials that can promote tissue repair and regeneration. For example, hydrogels derived from this compound have been shown to support cell adhesion and proliferation, making them suitable for wound healing applications. The biocompatibility and tunable degradation rates of these hydrogels have been particularly noteworthy in preclinical studies.

The compound’s role in enzyme engineering has also been extensively explored. By serving as a substrate or inhibitor for various enzymes, it has provided insights into enzyme mechanisms and has been instrumental in designing enzyme-based biosensors. These biosensors are critical for detecting pathogens and monitoring metabolic disorders in real-time. The high specificity offered by chiral compounds like 1,4-dimethyl (2R)-2-aminobutanadioate ensures minimal interference from non-target analytes, thereby enhancing diagnostic accuracy.

Furthermore, the pharmaceutical industry has recognized the potential of this compound as a building block for drug discovery programs. Its structural versatility allows for rapid diversification of molecular libraries through combinatorial chemistry approaches. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with desirable pharmacological properties. The integration of machine learning algorithms with traditional medicinal chemistry has accelerated the process of optimizing these lead compounds for clinical development.

The environmental impact of synthesizing 1,4-dimethyl (2R)-2-aminobutanadioate has also been a focus area. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and energy consumption. For instance, catalytic hydrogenation methods have replaced traditional acid-catalyzed reactions, reducing hazardous byproducts while maintaining high yields. These eco-friendly approaches align with global efforts to promote sustainable industrial practices.

In conclusion, 1,4-dimethyl (2R)-2-aminobutanadioate (CAS No. 88067-96-3) stands out as a multifaceted compound with broad applications across chemical synthesis and biomedical research. Its unique structural features enable diverse functionalities ranging from drug development to biomaterial design. As research continues to uncover new applications for this compound, it is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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